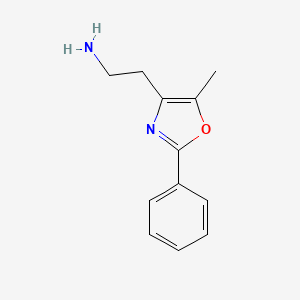

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine

Description

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine is a heterocyclic compound featuring an oxazole core substituted with a methyl group at position 5, a phenyl group at position 2, and an ethylamine side chain at position 3. This structure confers unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9-11(7-8-13)14-12(15-9)10-5-3-2-4-6-10/h2-6H,7-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHUHWHQNDWHJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with acetic anhydride to form 2-acetylaminophenol, which is then cyclized with phenylacetic acid under acidic conditions to yield the oxazole ring. The final step involves the reduction of the oxazole derivative to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce saturated heterocycles. Substitution reactions can lead to a variety of N-substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine serves as a versatile building block for creating more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions including:

- Oxidation : Can form oxides or imines.

- Reduction : Converts the oxazole ring to more saturated structures.

- Substitution : Engages in diverse substitution reactions on the phenyl and oxazole rings.

Biology

The compound has been studied for its interactions with biological systems. It is used in enzyme interaction studies and as a potential ligand in biochemical assays. Its oxazole ring is known to facilitate important interactions through hydrogen bonding and π–π stacking with biological targets.

Medicine

Research indicates that this compound may possess pharmacological properties, particularly:

Antimicrobial Activity : Studies have shown that derivatives of oxazole compounds exhibit significant antimicrobial properties against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Staphylococcus aureus | 25–30 µg/mL |

| Pseudomonas aeruginosa | 13.40 to 137.43 µM |

Anticancer Activity : Preliminary studies have indicated that the compound may inhibit tumor cell growth, although further research is needed to elucidate its mechanisms of action.

Industrial Applications

In the industrial sector, this compound is utilized in:

- Material Development : As an intermediate in synthesizing new materials.

- Dyes and Pigments : Its unique structure allows it to be used in the development of dyes with specific properties.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various oxazole derivatives found that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibacterial agents.

Case Study 2: Pharmacological Investigations

In a pharmacological study assessing the anticancer properties of several oxazole derivatives, it was found that this compound exhibited notable inhibition against certain cancer cell lines, prompting further investigation into its therapeutic potential.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds and ionic interactions, enhancing the compound’s binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Oxazole Derivatives

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol (CAS: 103788-65-4)

- Structural Difference: Replaces the ethylamine group with an ethanol moiety.

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid (CAS: 107367-98-6)

- Structural Difference : Substitutes the ethylamine chain with a carboxylic acid group.

- Properties: Molecular Formula: C₁₂H₁₁NO₃ Molecular Weight: 217.22 g/mol Melting Point: 131–133°C Purity: ≥97% (commercially available) .

- Comparison Insight : The carboxylic acid group enables salt formation (e.g., sodium or hydrochloride salts), improving crystallinity and stability for industrial applications. This derivative is widely used in peptide coupling reactions .

Heterocycle-Substituted Analogs

1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine (CAS: 937666-06-3)

- Structural Difference : Replaces the oxazole ring with a 1,2,4-oxadiazole ring and introduces an isopropylphenyl group.

- Comparison Insight : The oxadiazole ring enhances electron-deficient character, improving binding affinity in enzyme inhibition studies compared to oxazole derivatives .

2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine (CAS: 1082163-13-0)

Simplified Structural Analogs

1-(1,3-Oxazol-4-yl)ethan-1-amine hydrochloride

Key Research Findings

- Synthetic Utility : Oxazole derivatives like 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine serve as precursors for bioactive molecules, leveraging their aromatic and amine functionalities .

- Biological Relevance : Thiazole and oxadiazole analogs demonstrate enhanced target engagement in preliminary studies, suggesting that heterocycle substitution could optimize pharmacokinetic profiles .

- Industrial Availability : Commercial availability of high-purity derivatives (≥97%) underscores their industrial relevance in large-scale synthesis .

Biological Activity

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine, also known as a derivative of oxazole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including antibacterial and antifungal activities, which are critical for developing new therapeutic agents.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₂H₁₃NO₂

- Molecular Weight : 203.24 g/mol

- CAS Number : 103788-65-4

- IUPAC Name : 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanol

Biological Activity Overview

Recent studies have demonstrated that derivatives of oxazole compounds, including this compound, exhibit significant biological activities. Below are key findings regarding its biological activity:

Antibacterial Activity

Research indicates that this compound possesses notable antibacterial properties against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Bacillus subtilis | 4.69 - 22.9 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Salmonella typhi | 11.29 - 77.38 |

These results indicate a varying degree of effectiveness against different bacterial strains, suggesting the compound's potential as a lead for antibiotic development .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for these fungi are reported as follows:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

This data highlights the compound's broad-spectrum antifungal potential, making it a candidate for further exploration in antifungal therapies .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the oxazole ring plays a crucial role in interacting with bacterial cell walls or fungal membranes, disrupting their integrity and leading to cell death.

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

- Study on Antimicrobial Efficacy : A study assessed the antimicrobial activity of various oxazole derivatives against Mycobacterium tuberculosis. The results indicated that compounds with similar structural features to 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amines exhibited significant inhibition of DprE1 enzyme activity, crucial for mycobacterial cell wall synthesis .

- SAR Studies : Structure–activity relationship (SAR) studies revealed that modifications on the phenyl ring and oxazole moiety significantly influenced antimicrobial potency. For instance, introducing hydroxyl or methoxy groups enhanced activity against specific bacterial strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine in academic laboratories?

- Methodology : The compound can be synthesized via cyclization of precursors such as 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol (CAS 103788-65-4) through amination reactions. Intermediate purification involves column chromatography, followed by recrystallization using ethanol/water mixtures. Structural confirmation requires - and -NMR spectroscopy, with comparison to spectral databases (e.g., Kanto Reagents catalog data) . Mass spectrometry (ESI-MS) should confirm molecular ion peaks (expected m/z: ~203.23 for the free base) .

Q. How should researchers safely handle and dispose of this compound?

- Methodology :

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation and skin contact. For spills, neutralize with inert adsorbents (e.g., vermiculite) and collect in sealed containers.

- Waste disposal : Segregate waste into halogenated organic containers. Collaborate with certified waste management companies for incineration, as highlighted in protocols for structurally similar amines .

- First aid : For eye exposure, flush with water for 15 minutes and seek medical attention. For skin contact, wash with soap and water; if irritation persists, consult a physician .

Q. What analytical techniques are critical for characterizing this compound’s purity?

- Methodology :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) at 1 mL/min; retention time should match reference standards.

- Melting point : Confirm purity via differential scanning calorimetry (DSC) or capillary methods (reported mp: 72–75°C for related derivatives) .

- Elemental analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: 70.91%, H: 6.44%, N: 13.83%) .

Advanced Research Questions

Q. How can crystallographic data discrepancies in oxazole derivatives be resolved during structure refinement?

- Methodology :

- Data collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for high-resolution data. Address twinning or disorder by testing alternative space groups (e.g., P/c vs. P-1) and applying restraints to thermal parameters .

- Validation : Cross-validate with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding networks .

Q. What computational strategies are effective for modeling this compound’s interaction with biological targets (e.g., PPARα)?

- Methodology :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to PPARα (PDB ID: 1K7L). Parameterize the ligand with Gaussian09 at the B3LYP/6-31G* level for charge optimization.

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) to prioritize analogs for synthesis .

Q. How can researchers design analogs to probe structure-activity relationships (SAR) for enhanced bioactivity?

- Methodology :

- Scaffold modification : Replace the phenyl group with electron-deficient aryl rings (e.g., 4-CF-phenyl) to assess electronic effects on receptor affinity.

- Functional group addition : Introduce polar substituents (e.g., -OH, -NH) to the ethanamine chain to improve solubility. Monitor pharmacokinetic properties via LogP calculations (CLOGP software) .

- Synthetic validation : Compare yields and purity of analogs using the HPLC and NMR protocols outlined in basic methodologies .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.